molecular formula C17H19FN6O2 B11977920 4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B11977920
M. Wt: 358.4 g/mol
InChI Key: OHZKKIGNRVWDCZ-UFWORHAWSA-N
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Description

4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with a molecular formula of C17H19FN6O2 This compound is known for its unique structure, which combines a fluorobenzaldehyde moiety with a purinyl hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the condensation of 4-fluorobenzaldehyde with a suitable hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-fluorobenzoic acid derivatives.

    Reduction: 4-fluorobenzyl alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-fluorobenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone lies in its specific substitution pattern and the presence of both fluorobenzaldehyde and purinyl hydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H19FN6O2

Molecular Weight

358.4 g/mol

IUPAC Name

8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C17H19FN6O2/c1-10(2)9-24-13-14(23(3)17(26)21-15(13)25)20-16(24)22-19-8-11-4-6-12(18)7-5-11/h4-8,10H,9H2,1-3H3,(H,20,22)(H,21,25,26)/b19-8+

InChI Key

OHZKKIGNRVWDCZ-UFWORHAWSA-N

Isomeric SMILES

CC(C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)F)N(C(=O)NC2=O)C

Canonical SMILES

CC(C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)F)N(C(=O)NC2=O)C

Origin of Product

United States

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